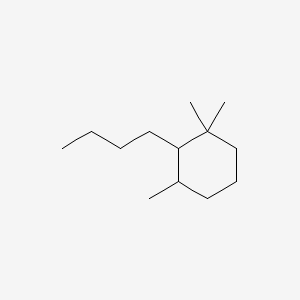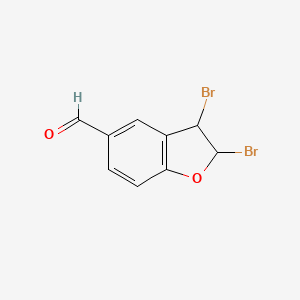
2-MESITYLOXIRANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MESITYLOXIRANE, also known as 2-(2,4,6-trimethylphenyl)epoxide, is an organic compound with the molecular formula C11H14O. It belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a trimethylphenyl group attached to the oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenyl)oxirane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with an appropriate epoxide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(2,4,6-trimethylphenyl)oxirane may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-MESITYLOXIRANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters, diols, and various substituted derivatives. These products have significant applications in different fields .
Scientific Research Applications
2-MESITYLOXIRANE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2,4,6-trimethylphenyl)oxirane involves the ring-opening reactions catalyzed by various reagents. The compound can form hydrogen-bonded complexes with acids and bases, leading to the formation of β-hydroxypropyl esters. The reaction pathways involve quaternization of tertiary amines by activated oxirane and subsequent participation of carboxylate anions in ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4,6-trimethylphenyl)oxirane include:
- 2-(2,4,6-Trimethylphenyl)ethanol
- 2-(2,4,6-Trimethylphenyl)acetaldehyde
- 2-(2,4,6-Trimethylphenyl)acetic acid
Uniqueness
2-MESITYLOXIRANE is unique due to its specific structure, which includes a trimethylphenyl group attached to the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)oxirane |
InChI |
InChI=1S/C11H14O/c1-7-4-8(2)11(9(3)5-7)10-6-12-10/h4-5,10H,6H2,1-3H3 |
InChI Key |
WEXXWJBYFYLNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10-Dihydroimidazo[1,2-b]isoquinoline-7,8-diol](/img/structure/B8777281.png)



![6-hydroxy-7H-benzo[de]anthracen-7-one](/img/structure/B8777318.png)



![2,5,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B8777355.png)




